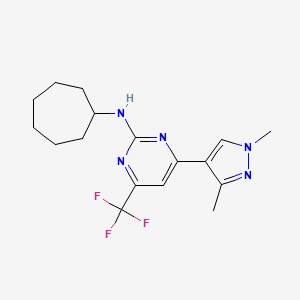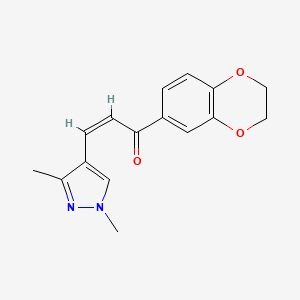
N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound features multiple functional groups, including pyrazole rings, a carboxamide group, and a tricyclic system. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE likely involves multiple steps, including the formation of pyrazole rings and the assembly of the tricyclic system. Typical synthetic routes may include:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Assembly of the Tricyclic System: This may involve cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Coupling Reactions: The final step may involve coupling the pyrazole rings with the tricyclic system using reagents such as coupling agents or catalysts.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step.
Use of Catalysts: Catalysts may be employed to increase reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
化学反应分析
Types of Reactions
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the pyrazole rings or the tricyclic system, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles/Electrophiles: Halogens, alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[521
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure with a methyl group instead of an ethyl group.
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activities. The presence of the tricyclic system and the specific substitution pattern on the pyrazole rings may confer unique properties compared to similar compounds.
属性
分子式 |
C19H22N6O4 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
N-(1,5-dimethylpyrazol-4-yl)-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22N6O4/c1-4-24-16(17(26)22-10-7-20-23(3)9(10)2)11(8-21-24)25-18(27)14-12-5-6-13(29-12)15(14)19(25)28/h7-8,12-15H,4-6H2,1-3H3,(H,22,26) |
InChI 键 |
RXPBIVTWLKPDDB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C=N1)N2C(=O)C3C4CCC(C3C2=O)O4)C(=O)NC5=C(N(N=C5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-methoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924006.png)
![N-(2,3-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10924013.png)
![3-methyl-N-[1-(4-methylphenyl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924017.png)

![methyl 5-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10924031.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924039.png)

![6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-7-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924045.png)
![1-benzyl-3,6-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924048.png)
![N,6-dicyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924060.png)
![(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B10924065.png)


